molecular formula C8H12ClNO2 B590598 2-Methoxymethyl-p-aminophenol hydrochloride CAS No. 135043-65-1

2-Methoxymethyl-p-aminophenol hydrochloride

Cat. No.: B590598
CAS No.: 135043-65-1
M. Wt: 189.639
InChI Key: LFQAFAXNSUMQNF-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Characterization

The systematic IUPAC name for this compound is 4-amino-2-(methoxymethyl)phenol hydrochloride , reflecting its substitution pattern on the phenolic ring. The structure consists of a benzene ring with three functional groups:

  • A hydroxyl (-OH) group at the para position (C4).
  • An amino (-NH2) group at the para position relative to the hydroxyl group (C4).
  • A methoxymethyl (-CH2OCH3) substituent at the ortho position (C2) relative to the hydroxyl group.

The hydrochloride salt form arises from protonation of the amino group by hydrochloric acid, yielding a chloride counterion. The molecular structure is represented as:

$$ \text{C}8\text{H}{12}\text{ClNO}_2 $$

Key bond angles and lengths align with typical aromatic systems, with the methoxymethyl group introducing steric effects that influence reactivity.

CAS Registry Number and Alternative Naming Conventions

The compound is uniquely identified by its CAS Registry Number 135043-65-1 . Alternative names and synonyms include:

  • 4-Amino-2-(methoxymethyl)phenol hydrochloride
  • 2-Methoxymethyl-p-aminophenol HCl
  • Phenol, 4-amino-2-(methoxymethyl)-, hydrochloride (1:1)

These variants reflect differences in substituent prioritization and salt notation. The UNII identifier T80J831V4V further distinguishes it in regulatory contexts.

Molecular Formula and Weight: Comparative Analysis with Related Phenolic Derivatives

The molecular formula C$$8$$H$${12}$$ClNO$$_2$$ corresponds to a molecular weight of 189.64 g/mol . Comparative data for structurally related phenolic derivatives are provided below:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
4-Aminophenol 123-30-8 C$$6$$H$$7$$NO 109.13 Lacks methoxymethyl and chloride groups
Hydroxyethylaminomethyl-p-aminophenol HCl 135043-63-9 C$$9$$H$${16}$$Cl$$2$$N$$2$$O$$_2$$ 255.14 Hydroxyethylamine substituent at C2
2-Aminomethyl-p-aminophenol 2HCl 135043-64-0 C$$7$$H$${12}$$Cl$$2$$N$$2$$O 211.09 Aminomethyl group at C2

Key Observations:

  • The methoxymethyl group in this compound increases its molecular weight by ~80 g/mol compared to 4-aminophenol.
  • Chloride content varies with salt formation: mono-HCl in 2-methoxymethyl-p-aminophenol vs. di-HCl in 2-aminomethyl-p-aminophenol.
  • Functional group diversity (e.g., methoxy vs. hydroxyethylamino) alters polarity and solubility profiles.

This comparative framework underscores the compound’s unique physicochemical properties within the aminophenol family.

Properties

IUPAC Name

4-amino-2-(methoxymethyl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c1-11-5-6-4-7(9)2-3-8(6)10;/h2-4,10H,5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQAFAXNSUMQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40159228
Record name 2-Methoxymethyl-p-aminophenol hydrochloride
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Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135043-65-1
Record name Phenol, 4-amino-2-(methoxymethyl)-, hydrochloride (1:1)
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Record name 2-Methoxymethyl-p-aminophenol hydrochloride
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Record name 2-Methoxymethyl-p-aminophenol hydrochloride
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Record name 2-METHOXYMETHYL-P-AMINOPHENOL HYDROCHLORIDE
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Preparation Methods

Nitrosation of 2-Methoxymethylaniline

The synthesis begins with 2-methoxymethylaniline (II), which undergoes nitrosation using agents such as sodium nitrite or nitrosylsulfuric acid. This step, conducted in the presence of mineral acids like hydrochloric or acetic acid, converts the primary amine into a diazonium intermediate (III). The reaction is exothermic, requiring temperature control between 10°C and 30°C to prevent decomposition. For instance, patent US9695109B2 specifies acetic acid as the optimal solvent, achieving >95% conversion at 20°C.

Critical Parameters:

  • Acid Selection: Hydrochloric acid favors rapid nitrosation but risks over-acidification, whereas acetic acid offers milder conditions.

  • Stoichiometry: A 1:1 molar ratio of aniline to nitrosation agent ensures complete conversion without excess reagent accumulation.

Multi-Step Synthesis via Intermediate Formation

Formation of Acid Chloride Intermediate

The diazonium intermediate (III) is subsequently treated with oxalyl chloride in 2-methyltetrahydrofuran (MeTHF) to form an acid chloride. This step, detailed in patent US20130310597A1, requires strict anhydrous conditions to prevent hydrolysis. The reaction proceeds at 20°C for 1–2 hours, with oxalyl chloride used in 1.25 equivalents relative to III.

Methanolysis and Esterification

The acid chloride intermediate reacts with anhydrous methanol (10 equivalents) to yield the methyl ester (IV). This methanolysis step achieves >99.5% purity, as confirmed by HPLC, and is conducted at ambient temperature to minimize side reactions.

Data Table 1: Key Reaction Conditions for Intermediate Synthesis

StepReagentSolventTemperatureYield
Diazonium FormationNaNO₂, HClAcetic Acid20°C95%
Acid Chloride SynthesisOxalyl ChlorideMeTHF20°C99%
MethanolysisMeOHMeTHF20°C92%

Catalytic Hydrogenation and Final Product Isolation

Hydrogenation of Nitro Groups

The methyl ester (IV) undergoes catalytic hydrogenation using 5% palladium on carbon (Pd/C) in methanol. This step reduces the nitro group to an amine, forming 2-methoxymethyl-p-aminophenol. Hydrogen pressure (1–3 atm) and temperature (50°C) are optimized to achieve >99% conversion.

Hydrochloride Salt Formation

The free amine is treated with hydrogen chloride (HCl) in methanol to precipitate the hydrochloride salt. Isolation involves solvent removal under vacuum, followed by recrystallization from toluene/hexane mixtures. Patent data report a final yield of 85–90% with purity ≥99.5%.

Data Table 2: Hydrogenation and Salt Formation Parameters

ParameterValueImpact on Yield
Catalyst Loading5% Pd/CMaximizes turnover
HCl Equivalents1.1Prevents over-acidification
Recrystallization SolventToluene/Hexane (2:1)Enhances purity

Optimization of Reaction Conditions

Solvent Selection

MeTHF emerges as the preferred solvent due to its low toxicity, high boiling point (80°C), and compatibility with water-immiscible separation. Comparative studies show MeTHF improves yield by 15% over tetrahydrofuran (THF) in acid chloride synthesis.

Temperature and pH Control

Maintaining pH ≤1 during nitrosation prevents diazonium salt decomposition, while neutral pH during methanolysis avoids ester hydrolysis. Automated pH adjustment systems are recommended for large-scale batches.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Telescoping ProcessFewer isolation stepsLower yield (85%)
Multi-Step SynthesisHigher purity (99.5%)Complex workflow

Chemical Reactions Analysis

Types of Reactions: 2-Methoxymethyl-p-aminophenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinones, amine derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methoxymethyl-p-aminophenol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxymethyl-p-aminophenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a reducing agent, facilitating electron transfer reactions. It may also interact with enzymes and proteins, modulating their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-Methoxymethyl-p-aminophenol hydrochloride, differing in substituent groups, positional isomerism, or applications.

Positional Isomers and Substituted Phenols
Compound Name CAS Number Molecular Formula Key Structural Features Applications/Notes Reference
2-Amino-6-methoxyphenol hydrochloride 339531-77-0 C₇H₁₀ClNO₂ Amino group at position 2, methoxy at position 6 Potential pharmaceutical intermediate; lacks methoxymethyl group
2-Amino-5-Methylphenol Hydrochloride C₇H₁₀ClNO Methyl substituent at position 5 Synthesized via trichloroacetyl chloride route (50.8% yield); used in organic synthesis
p-Methylaminophenol sulfate C₇H₁₁NO₃S Methylamino group at para position; sulfate salt Contrasting counterion (sulfate vs. hydrochloride) affects solubility

Key Differences :

  • Substituent Position: The methoxymethyl group in this compound (ortho) vs. methoxy in 2-Amino-6-methoxyphenol (position 6) alters electronic properties and solubility .
  • Functional Groups : Methoxymethyl (-CH₂OCH₃) provides enhanced steric bulk compared to methyl (-CH₃), influencing reactivity in oxidative hair dye formulations .
Esters and Aromatic Acetates
Compound Name CAS Number Molecular Formula Key Structural Features Applications/Notes Reference
Methyl amino(2-methoxyphenyl)acetate hydrochloride 390815-44-8 C₁₀H₁₄ClNO₃ Esterified acetate backbone with 2-methoxyphenyl group Pharmaceutical intermediate; lacks phenolic -OH group
Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride 141109-13-9 C₉H₁₁Cl₂NO₂ Chlorophenyl substituent; ester functional group Intermediate in chiral synthesis

Key Differences :

  • Functional Backbone: The phenolic -OH group in this compound enhances acidity and oxidative coupling efficiency compared to ester-based analogs .
  • Substituent Effects : Chlorine in 2-chlorophenyl derivatives increases electronegativity, altering binding affinity in drug design .
Piperidine Derivatives with Methoxy Substituents
Compound Name CAS Number Molecular Formula Key Structural Features Applications/Notes Reference
GZ-273B (2,6-bis(2-(2-methoxyphenyl)ethyl)piperidine hydrochloride) C₂₄H₃₃ClNO₂ Piperidine core with 2-methoxyphenyl ethyl groups Inhibits vesicular monoamine transporter; neurological research
Methoxamine Hydrochloride C₁₁H₁₈ClNO₃ Dimethoxybenzene with aminoethanol side chain Hypertensive agent; therapeutic use


Key Differences :

  • Complexity: Piperidine derivatives (e.g., GZ-273B) are structurally intricate, targeting specific transporters, whereas this compound serves a cosmetic function .
  • Therapeutic vs. Cosmetic : Methoxamine’s dimethoxybenzene structure contrasts with the single methoxymethyl group in the target compound, reflecting divergent biological roles .

Research Findings and Implications

  • Safety: 2-(Aminomethyl)-6-methoxyphenol hydrochloride’s safety data highlights inhalation risks , underscoring the need for handling precautions in structurally related compounds.
  • Therapeutic Potential: Piperidine analogs (e.g., GZ-273B) demonstrate the impact of methoxy positioning on bioactivity, a consideration for drug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methoxymethyl-p-aminophenol hydrochloride, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves introducing the methoxymethyl group to a p-aminophenol precursor via nucleophilic substitution. For example, reacting 4-aminophenol with chloromethyl methyl ether in the presence of a base (e.g., NaOH) under controlled pH (8–9) and temperature (60–80°C) can yield the intermediate. Subsequent treatment with HCl gas or concentrated hydrochloric acid converts the free base to the hydrochloride salt, enhancing solubility . Key factors include solvent polarity (e.g., ethanol/water mixtures), reaction time (6–12 hours), and stoichiometric ratios of reagents. Purity can be monitored via TLC (Rf ≈ 0.3 in ethyl acetate/methanol 9:1) .

Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirms the methoxymethyl group (δ ~3.3 ppm for OCH3 and δ ~4.2 ppm for CH2O in 1H NMR) and aromatic protons (δ 6.5–7.0 ppm).
  • FT-IR : Identifies N-H stretches (3300–3500 cm⁻¹), aromatic C=C (1600 cm⁻¹), and C-O-C (1250 cm⁻¹).
  • HPLC : Quantifies purity using a C18 column with UV detection at 254 nm (retention time ~5.2 min in acetonitrile/water 70:30) .
  • Elemental Analysis : Validates the molecular formula (C9H12ClNO3) with <0.3% deviation .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous solutions?

  • Methodological Answer : The hydrochloride salt improves aqueous solubility (e.g., ~50 mg/mL in water at 25°C) compared to the free base. Stability studies under varying pH (4–9) and temperature (4–40°C) show maximal stability at pH 5–6. Degradation products (e.g., oxidized quinones) can be monitored via HPLC-MS .

Advanced Research Questions

Q. How does the methoxymethyl group influence the compound’s electronic and steric properties compared to other p-aminophenol derivatives?

  • Methodological Answer : Computational modeling (DFT calculations) reveals that the methoxymethyl group increases electron density on the aromatic ring via inductive effects, enhancing nucleophilicity at the para-amino group. Steric hindrance from the methoxymethyl group reduces reactivity in bulky electrophilic environments. Comparative studies with 4-amino-3-methoxyphenol hydrochloride (CAS 32190-97-9) show differences in redox potentials (ΔE ≈ 0.15 V) .

Q. What strategies resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects) of this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., oxygen tension, pH). Systematic protocols include:

  • Dose-Response Curves : Test concentrations from 1 μM to 1 mM in cellular assays.
  • ROS Detection : Use fluorogenic probes (e.g., DCFH-DA) in parallel with negative controls.
  • Comparative Studies : Benchmark against ascorbic acid and Trolox in standardized antioxidant assays (ORAC, ABTS) .

Q. How can computational modeling predict interactions of this compound with biological targets (e.g., tyrosinase or melanin receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations can model binding to tyrosinase (PDB ID: 2Y9X). Key parameters include binding affinity (ΔG ≤ −7 kcal/mol), hydrogen bonding with His263, and hydrophobic interactions with Val283. Validate predictions with SPR or ITC binding assays .

Q. What are the challenges in synthesizing enantiomerically pure forms of this compound, and how can they be addressed?

  • Methodological Answer : Racemization may occur during synthesis due to the acidic amino group. Strategies include:

  • Chiral Resolution : Use (R)- or (S)-camphorsulfonic acid for diastereomeric salt formation.
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during methoxymethylation.
  • Analytical Validation : Chiral HPLC (Chiralpak AD-H column, heptane/ethanol 85:15) confirms enantiopurity (ee > 99%) .

Data Contradictions and Validation

Q. Why are there discrepancies in the CAS registry numbers (29785-47-5 vs. 135043-65-1) for this compound, and how should researchers address them?

  • Methodological Answer : The CAS number 29785-47-5 corresponds to the hair dye ingredient (INCI name), while 135043-65-1 refers to the isolated chemical substance. Researchers should cross-validate using PubChem CID (T80J831V4V) and InChIKey (LFQAFAXNSUMQNF-UHFFFAOYSA-N) to ensure consistency. Batch-specific impurities (e.g., residual solvents) may also contribute to variability .

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